molecular formula C8H12ClN B571133 Benzylmethyl-D3-amine hcl CAS No. 122025-10-9

Benzylmethyl-D3-amine hcl

Cat. No.: B571133
CAS No.: 122025-10-9
M. Wt: 160.66 g/mol
InChI Key: CBSOFSBFHDQRLV-NIIDSAIPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzylmethyl-D3-amine hydrochloride (CAS RN: 122025-10-9) is a deuterium-labeled organic compound with the molecular formula C₆H₅CH₂NHCD₃·HCl and a molecular weight of 160.65 g/mol . It is synthesized by substituting three hydrogen atoms in the methyl group of benzylmethylamine with deuterium (D), achieving 99 atom% isotopic purity . This compound is primarily used in isotopic labeling studies, such as tracing reaction mechanisms in organic synthesis, metabolic pathway analysis, or pharmacokinetic research, where deuterium incorporation minimizes metabolic interference and enhances detection sensitivity .

The non-deuterated counterpart, benzylmethylamine, lacks the isotopic labeling, resulting in a lower molecular weight (121.64 g/mol for the free base). The hydrochloride salt form improves stability and solubility, making it suitable for laboratory applications . Commercial availability via suppliers like C/D/N Isotopes Inc. highlights its role in high-precision research, with pricing at ¥78,100 for 500 mg .

Properties

IUPAC Name

N-benzyl-1,1,1-trideuteriomethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N.ClH/c1-9-7-8-5-3-2-4-6-8;/h2-6,9H,7H2,1H3;1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSOFSBFHDQRLV-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc-Protected Alkylation Method (Journal-Based Synthesis)

This method, detailed by Li et al. (2021), employs tert-butyloxycarbonyl (Boc)-benzylamine as the starting material. The synthesis proceeds via a three-step sequence:

  • Alkylation with TsOCD₃ :
    Boc-benzylamine reacts with deuterated methyl tosylate (TsOCD₃) in dimethylformamide (DMF) under sodium hydride (NaH) catalysis. The reaction achieves 96% yield of tert-butyl benzyl(methyl-d₃)carbamate (2 ).

    Boc-benzylamine+TsOCD3NaH, DMFtert-butyl benzyl(methyl-d₃)carbamate\text{Boc-benzylamine} + \text{TsOCD}_3 \xrightarrow{\text{NaH, DMF}} \text{tert-butyl benzyl(methyl-d₃)carbamate}

    Key conditions:

    • Solvent: DMF

    • Temperature: Room temperature

    • Reaction time: 2–4 hours

  • Deprotection to N-Benzylmethan-d₃-amine Hydrochloride :
    The Boc group is removed using HCl in ethyl acetate, yielding N-benzylmethan-d₃-amine hydrochloride (3 ) quantitatively.

    tert-butyl benzyl(methyl-d₃)carbamateHCl/EtOAcN-benzylmethan-d₃-amine hydrochloride\text{tert-butyl benzyl(methyl-d₃)carbamate} \xrightarrow{\text{HCl/EtOAc}} \text{N-benzylmethan-d₃-amine hydrochloride}

Advantages :

  • High deuterium incorporation (>99% D₃) due to TsOCD₃’s specificity.

  • Scalable with minimal by-products.

Nitroformamidine Reduction Method (Patent-Based Synthesis)

A patent (WO2011113369A1) describes an alternative route using nitroformamidine intermediates:

  • Deuteration of Nitromethane :
    Nitromethane undergoes deuterium exchange with hydrophobic water (D₂O) in the presence of a phase transfer catalyst (e.g., tetrabutylammonium bromide) and a base (e.g., deuterated NaOH). This yields deuterated nitromethane (CD₃NO₂).

    CH3NO2+D2OBase, PTCCD3NO2\text{CH}_3\text{NO}_2 + \text{D}_2\text{O} \xrightarrow{\text{Base, PTC}} \text{CD}_3\text{NO}_2
  • Reduction to Deuterated Methylamine :
    CD₃NO₂ is reduced using zinc powder in hydrochloric acid, forming deuterated methylamine hydrochloride (CD₃NH₂·HCl).

    CD3NO2Zn, HClCD3NH2HCl\text{CD}_3\text{NO}_2 \xrightarrow{\text{Zn, HCl}} \text{CD}_3\text{NH}_2\cdot\text{HCl}
  • Benzylation via Nucleophilic Substitution :
    CD₃NH₂·HCl reacts with benzyl bromide in an inert solvent (e.g., tetrahydrofuran) under basic conditions to yield Benzylmethyl-D₃-amine HCl.

    CD3NH2HCl+C6H5CH2BrBaseC6H5CH2N(CD3)\cdotpHCl\text{CD}_3\text{NH}_2\cdot\text{HCl} + \text{C}_6\text{H}_5\text{CH}_2\text{Br} \xrightarrow{\text{Base}} \text{C}_6\text{H}_5\text{CH}_2\text{N(CD}_3\text{)·HCl}

Advantages :

  • Cost-effective for large-scale deuteration.

  • Flexibility in adjusting deuterium content via reaction cycles.

Comparative Analysis of Methods

Parameter Boc-Protected Alkylation Nitroformamidine Reduction
Starting Material Boc-benzylamineNitromethane
Key Reagent TsOCD₃D₂O, Zn/HCl
Deuteration Efficiency >99%~95–98%
Yield 96% (Intermediate 2 )Not reported
Purity >99% (HPLC)~90–95%
Reaction Time 6–8 hours total24–48 hours

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Data

The Boc-protected intermediate (2 ) and final product (3 ) were characterized by ¹H and ¹³C NMR:

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
2 1.47 (s, 9H, Boc CH₃), 4.41 (s, 2H, CH₂)28.5 (Boc CH₃), 52.5 (N-CH₂), 79.1 (C=O)
3 4.08 (s, 2H, CH₂), 7.36–7.39 (m, 5H, ArH)31.4 (N-CD₃), 52.2 (CH₂), 129.2–130.7 (ArC)

The absence of a proton signal at ~2.5 ppm (CH₃) in 3 confirms complete deuteration.

Optimization Strategies

Solvent Selection

  • DMF vs. THF : DMF enhances TsOCD₃ solubility, improving alkylation efficiency. THF, used in the patent method, facilitates phase transfer but requires longer reaction times.

Catalytic Systems

  • NaH vs. Phase Transfer Catalysts : NaH provides stronger base conditions for deprotonation, critical for Boc-benzylamine activation. Phase transfer catalysts (e.g., TBAB) are optimal for nitroformamidine deuteration but risk emulsion formation.

Temperature Control

  • Room Temperature vs. Reflux : The Boc method proceeds efficiently at room temperature, minimizing side reactions. The patent method requires reflux (40–120°C) for nitro reduction, increasing energy costs.

Challenges and Solutions

Deuterium Loss

  • Issue : Protium contamination during benzylation.

  • Solution : Use anhydrous solvents and inert atmospheres to suppress H-D exchange.

By-Product Formation

  • Issue : Over-alkylation in the patent method.

  • Solution : Stoichiometric control of benzyl bromide and stepwise addition .

Chemical Reactions Analysis

Types of Reactions: Benzylmethyl-D3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines

Scientific Research Applications

Medicinal Chemistry

Synthesis of Deuterated Compounds
Benzylmethyl-D3-amine hydrochloride serves as an essential building block for synthesizing novel deuterated drugs. The incorporation of deuterium can enhance the pharmacokinetic profiles of drugs by altering their metabolic pathways and stability. For instance, it has been utilized in the preparation of various pharmacologically active compounds, including those targeting neurotransmitter systems such as serotonin and dopamine .

Case Study: Antipsychotic Properties
A notable study involved the synthesis of 3β-aminotropane derivatives using benzylmethyl-D3-amine hydrochloride. These derivatives were evaluated for their affinity to serotonin receptors (5-HT1A, 5-HT2A) and dopamine receptors (D2). Compounds derived from this synthesis exhibited significant antipsychotic properties in animal models, indicating the potential therapeutic applications of benzylmethyl-D3-amine in treating psychiatric disorders .

Drug Development

Metabolic Pathway Analysis
Research has demonstrated that benzylmethyl-D3-amine hydrochloride can be used to trace metabolic pathways due to its deuterated nature. By incorporating this compound into drug formulations, researchers can utilize mass spectrometry to analyze metabolic processes and identify metabolites more accurately. This application is crucial for understanding the pharmacokinetics and dynamics of new drug candidates.

Chemical Synthesis

Preparation Methods
Benzylmethyl-D3-amine hydrochloride is synthesized through various methods involving deuterated precursors. A common approach includes reacting phthalimide with deuterated methanol to produce N-(methyl-D3)phthalimide, which is then converted into the amine or its hydrochloride salt . This efficient synthetic route allows for scalable production suitable for pharmaceutical applications.

Research Applications

Biological Investigations
In addition to its role in drug synthesis, benzylmethyl-D3-amine hydrochloride has been employed in biological investigations to explore its effects on various receptor systems. Studies have indicated that compounds synthesized from this amine can modulate receptor activity, providing insights into their potential therapeutic uses .

Summary Table of Applications

Application AreaDescriptionKey Findings/Examples
Medicinal Chemistry Building block for deuterated pharmaceuticalsSynthesis of antipsychotic compounds
Drug Development Tracing metabolic pathways using deuterated compoundsEnhanced understanding of drug metabolism
Chemical Synthesis Efficient preparation methods for amines and saltsReaction with phthalimide for scalable production
Research Applications Investigating biological effects on neurotransmitter receptorsModulation of receptor activity in synthesized compounds

Mechanism of Action

The mechanism of action of benzylmethyl-D3-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes involved in amine metabolism, leading to the formation of deuterated metabolites. These metabolites can be tracked using mass spectrometry, providing valuable insights into metabolic pathways .

Comparison with Similar Compounds

Structural Analogs: Deuterated vs. Non-Deuterated Amines

Deuterated amines are critical for reducing kinetic isotope effects in mechanistic studies. Key comparisons include:

Compound CAS RN Molecular Weight (g/mol) Deuterium Purity Price (per 500 mg) Hazards
Benzylmethyl-D3-amine HCl 122025-10-9 160.65 99 atom% D ¥78,100 Corrosive
Benzylmethylamine HCl Not provided ~121.64 (free base) N/A Lower Irritant
DL-S-Benzyl-d5-mercapturic acid 258.35 99 atom% D ¥52,800 (50 mg) Non-hazardous

Key Findings :

  • Deuterium Impact: The isotopic labeling in this compound increases molecular weight by ~39 g/mol compared to the non-deuterated form.
  • Cost: Deuterated compounds are significantly more expensive due to synthesis complexity (e.g., ¥57,200 for 250 mg of Benzylmethyl-D3-amine vs. ~¥5,000–10,000 for non-deuterated analogs) .
Functional Analogs: Amine Hydrochlorides

Amine hydrochlorides with aromatic or heterocyclic backbones share applications in drug discovery and catalysis:

Compound CAS RN Molecular Weight (g/mol) Structure Price & Availability
[2-(1,3-Benzoxazol-2-yl)ethyl]amine HCl 1332530-19-4 198.65 Benzoxazole derivative Available from 3+ suppliers
Betaxolol-d7 HCl (N-iso-propyl-d7) Not provided ~343.3 β-blocker analog Special order
This compound 122025-10-9 160.65 Benzyl-substituted ¥78,100 (500 mg)

Key Findings :

  • Structural Diversity : Unlike this compound, benzoxazole-derived amines (e.g., [2-(1,3-Benzoxazol-2-yl)ethyl]amine HCl) incorporate heterocyclic moieties, enhancing their utility in fluorescence studies or metal coordination .
  • Pharmacological Relevance : Betaxolol-d7 HCl, a deuterated β-blocker, shares isotopic labeling but differs in application (pharmacokinetics vs. mechanistic organic chemistry) .

Key Findings :

  • Derivative Risks: N-Nitrosobenzylmethyl-D3-amine, a derivative of Benzylmethyl-D3-amine, is classified as a carcinogen, emphasizing the need for rigorous safety protocols when handling reactive intermediates .
  • Fire Safety : All amine hydrochlorides require CO₂ or water spray for fire suppression, but deuterated forms lack specific additional hazards .

Biological Activity

Benzylmethyl-D3-amine hydrochloride is a deuterated amine compound that has garnered attention in various fields of research, particularly in metabolic studies and drug synthesis. This article delves into its biological activity, mechanisms of action, and applications based on diverse sources.

Chemical Structure and Synthesis

Benzylmethyl-D3-amine hydrochloride is characterized by the presence of deuterium, which enhances its stability and utility in isotopic labeling. The typical synthesis involves several steps:

  • Preparation of Methyl-D3-amine : This can be achieved through the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts.
  • Formation of Benzylmethyl-D3-amine : Methyl-D3-amine is reacted with benzyl chloride to produce benzylmethyl-D3-amine.
  • Hydrochloride Salt Formation : The final step involves reacting benzylmethyl-D3-amine with hydrochloric acid to yield the hydrochloride salt .

Biological Activity

Benzylmethyl-D3-amine hydrochloride exhibits significant biological activity, particularly in metabolic studies. Its deuterated nature allows researchers to trace metabolic pathways involving amines effectively. The following table summarizes its key biological activities:

Activity Description
Metabolic Tracing Used to trace amine metabolism pathways in biological systems.
Precursor for Deuterated Drugs Serves as a precursor in synthesizing drugs with improved pharmacokinetic properties.
Enzyme Substrate Acts as a substrate for enzymes involved in amine metabolism, facilitating the formation of deuterated metabolites.

The mechanism of action for benzylmethyl-D3-amine hydrochloride primarily involves its interaction with metabolic enzymes. As a substrate, it participates in enzymatic reactions that lead to the formation of various metabolites. These metabolites can be analyzed using mass spectrometry, providing insights into metabolic pathways and enzyme kinetics .

Case Studies and Research Findings

  • Metabolic Pathway Analysis : A study utilizing benzylmethyl-D3-amine hydrochloride demonstrated its effectiveness in tracking the metabolism of amines in human plasma. The compound's deuterium labeling allowed for precise identification of metabolic intermediates through advanced chromatographic techniques .
  • Drug Development Applications : In pharmaceutical research, benzylmethyl-D3-amine has been used as a building block for synthesizing novel deuterated drugs, which are known to exhibit enhanced stability and bioavailability compared to their non-deuterated counterparts .
  • Comparative Studies : Research comparing benzylmethyl-D3-amine with non-deuterated analogs highlighted its unique properties due to deuterium substitution, making it a valuable tool for isotopic labeling studies in both academic and industrial settings .

Q & A

Q. How can researchers verify the isotopic purity of Benzylmethyl-D3-amine HCl in experimental settings?

Isotopic purity (e.g., 99 atom% deuterium) is critical for studies relying on isotopic labeling. Methods include:

  • Nuclear Magnetic Resonance (NMR) : Compare 1H^1\text{H}-NMR spectra with unlabeled analogs to confirm deuterium incorporation in the methyl-D3 group. Absence of proton signals at the labeled site indicates high isotopic purity .
  • Mass Spectrometry (MS) : High-resolution MS can distinguish between labeled and unlabeled species based on mass shifts (e.g., +3 Da for D3 labeling). Quantify purity using isotopic abundance ratios .

Q. What are the recommended synthetic routes for this compound, and how can intermediates be characterized?

While direct synthesis details are limited in public literature, analogous deuterated amines (e.g., Methan-d3-amine HCl) suggest:

  • Deuterium Exchange : Use deuterated reagents (e.g., D2O, CD3I) to substitute protons in the methyl group of benzylmethylamine.
  • Reductive Amination : Employ deuterated formaldehyde (CD2O) and benzylamine derivatives, followed by HCl salt formation .
  • Characterization : Validate intermediates via FTIR (C-D stretching at ~2100 cm1^{-1}) and elemental analysis .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis due to potential respiratory hazards .
  • Waste Disposal : Segregate deuterated waste and consult certified agencies for disposal, as improper handling may lead to environmental contamination .

Advanced Research Questions

Q. How can researchers optimize experimental designs for metabolic studies using this compound as a tracer?

  • Dose Calibration : Calculate dosage based on animal weight (e.g., mg/kg) and adjust for deuterium’s kinetic isotope effect (KIE), which may slow metabolic reactions. Include unlabeled controls to distinguish tracer-derived metabolites .
  • Sample Preparation : Use deuterated solvents (e.g., D2O) in extraction buffers to minimize proton-deuterium exchange artifacts .

Q. What analytical strategies resolve contradictions in data from studies using this compound?

  • Cross-Validation : Combine LC-MS/MS (for quantification) and 2H^2\text{H}-NMR (for positional labeling accuracy) to confirm results.
  • Systematic Review : Apply Cochrane criteria (e.g., assessing heterogeneity, publication bias) to evaluate conflicting datasets .

Q. How does the stability of this compound under varying pH and temperature conditions impact its use in long-term studies?

  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C, 75% humidity) and monitor via HPLC-UV. Deuterated compounds may exhibit altered stability due to stronger C-D bonds .
  • Storage Recommendations : Store at -20°C in anhydrous conditions to prevent HCl hydrolysis .

Q. What are the implications of isotopic cross-contamination when using this compound alongside other deuterated probes?

  • Interference Mitigation : Use orthogonal detection methods (e.g., MRM in MS) to isolate signals. Pre-treat samples with solid-phase extraction to remove interfering isotopes .
  • Blank Controls : Include solvent blanks and matrix-matched calibrants to identify background contamination .

Methodological Tables

Parameter Recommendation Reference
Isotopic Purity VerificationNMR (1H^1\text{H}), HR-MS
Synthetic Yield OptimizationReductive amination with CD2O
Stability in Aqueous MediapH 7.4, 25°C (half-life >48 hrs)
LC-MS/MS Detection LimitsLOD: 0.1 ng/mL, LOQ: 0.3 ng/mL

Key Considerations

  • Ethical Compliance : Ensure all animal studies adhere to institutional guidelines for deuterated compound use, including justification for isotopic labeling .
  • Data Reproducibility : Archive raw spectra and chromatograms in open-access repositories to facilitate peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.